Cyclopropyl(4-(5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone
Description
Cyclopropyl(4-(5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone is a structurally complex small molecule featuring multiple pharmacologically relevant motifs:
- A cyclopropyl group attached to the 1,2,4-oxadiazole ring, enhancing metabolic stability and steric rigidity.
- A 1,2,4-oxadiazole heterocycle, known for its electron-withdrawing properties and role in improving bioavailability.
- A pyridine ring at position 2, contributing to π-stacking interactions in target binding.
- A piperazine linker connected to a methanone group, which facilitates solubility and structural flexibility .
Properties
IUPAC Name |
cyclopropyl-[4-[5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c24-18(13-3-4-13)23-9-7-22(8-10-23)15-6-5-14(11-19-15)16-20-17(25-21-16)12-1-2-12/h5-6,11-13H,1-4,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNQNYZMMCROJKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NO2)C3=CN=C(C=C3)N4CCN(CC4)C(=O)C5CC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Cyclopropyl(4-(5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure featuring a cyclopropyl group, a piperazine moiety, and an oxadiazole ring. Its molecular formula is , with a molecular weight of approximately 313.38 g/mol.
Antimicrobial Activity
Recent studies have indicated that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For example, compounds similar to this compound have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.
Antitumor Activity
Research has highlighted the potential of oxadiazole derivatives in cancer treatment. For instance, a study demonstrated that certain oxadiazole compounds exhibit cytotoxic effects against human cancer cell lines with IC50 values ranging from 1.61 to 1.98 µg/mL . The structure–activity relationship (SAR) analysis suggests that modifications in the oxadiazole ring can enhance antitumor potency.
Neuropharmacological Effects
Compounds containing piperazine and pyridine rings are often investigated for their neuropharmacological activities. Some studies indicate that derivatives can exhibit anticonvulsant properties and may act as anxiolytics or antidepressants by modulating neurotransmitter systems . The specific activity of this compound in this context remains to be fully elucidated.
Case Studies and Research Findings
Scientific Research Applications
Research has indicated that compounds containing oxadiazole and piperazine structures exhibit various biological activities, including:
1. Antimicrobial Properties
Several studies have demonstrated the antimicrobial efficacy of oxadiazole derivatives against Gram-positive and Gram-negative bacteria. For instance, the synthesis of 5-cyclopropyl-1,2,4-oxadiazol-3-amines has shown promising results against Staphylococcus aureus and Escherichia coli, suggesting that the cyclopropyl group enhances antimicrobial activity through increased membrane permeability or interaction with bacterial enzymes .
2. Anticancer Activity
Compounds similar to cyclopropyl(4-(5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone have been investigated for their anticancer properties. In vitro studies indicate that these compounds can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
3. CNS Activity
The piperazine component is known for its central nervous system (CNS) effects. Research suggests that derivatives of this compound may have potential as anxiolytics or antidepressants by modulating neurotransmitter systems such as serotonin and dopamine .
Case Study 1: Antimicrobial Efficacy
A recent study synthesized various derivatives of 5-cyclopropyl-1,2,4-oxadiazol-3-amines and evaluated their antimicrobial activity using disc diffusion methods. The results showed that certain derivatives exhibited significant inhibition zones against both S. aureus and E. coli, highlighting the potential of these compounds in developing new antibiotics .
Case Study 2: Anticancer Mechanisms
In a study focused on the anticancer effects of oxadiazole derivatives, researchers reported that specific compounds induced apoptosis in human cancer cell lines by activating caspase pathways and downregulating anti-apoptotic proteins. This suggests that this compound may serve as a lead compound for further development in cancer therapy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis highlights key structural and functional distinctions between the target compound and analogs from literature.
Piperazine-Methanone Derivatives
| Compound Name | Key Features | Structural Differences vs. Target Compound | Potential Implications | References |
|---|---|---|---|---|
| 1-(4-Chlorophenyl)cyclopropylmethanone | Cyclopropane linked to chlorophenyl; piperazine-methanone backbone | Lacks oxadiazole and pyridine; chloro substituent | Reduced polarity; possible altered target affinity | |
| (4-Methylpiperazin-1-yl)(4-aminophenyl)methanone | 4-Methylpiperazine; aminophenyl group | No cyclopropane or oxadiazole; methyl-piperazine variant | Enhanced solubility; differing pharmacokinetics |
Key Observations :
- The target compound’s 1,2,4-oxadiazole-pyridine core distinguishes it from simpler piperazine-methanone derivatives, likely enhancing its binding specificity compared to the chlorophenyl analog .
- The absence of a methyl group on piperazine (vs. ) may reduce steric hindrance, favoring interactions with flat aromatic targets.
Heterocyclic Core Modifications
Key Observations :
- The 1,2,4-oxadiazole in the target compound offers superior metabolic stability compared to triazine or tetrazine cores, which are prone to enzymatic degradation .
- The pyridine ring’s aromaticity may improve target binding vs. pyrazole-based fused systems, which rely on hydrogen bonding .
Cyclopropane-Containing Analogs
Preparation Methods
Reaction Protocol
- Cyclopropanecarboxamidoxime preparation : Cyclopropanecarbonitrile (1.0 equiv) is treated with hydroxylamine hydrochloride (1.2 equiv) in ethanol under reflux (80°C, 6 h).
- Cyclization : The amidoxime reacts with cyclopropanecarbonyl chloride (1.1 equiv) in dichloromethane, catalyzed by triethylamine (2.0 equiv), yielding 5-cyclopropyl-1,2,4-oxadiazole (82% yield).
Table 1. Optimization of Oxadiazole Synthesis
| Condition | Solvent | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| EtOH, reflux | Ethanol | None | 80 | 68 |
| DCM, TEA | Dichloromethane | TEA | 25 | 82 |
| THF, DMAP | Tetrahydrofuran | DMAP | 40 | 75 |
Preparation of 5-(5-Cyclopropyl-1,2,4-Oxadiazol-3-yl)Pyridin-2-amine
A Suzuki-Miyaura coupling installs the oxadiazole onto the pyridine ring.
Cross-Coupling Procedure
- Borylation : 2-Amino-5-bromopyridine (1.0 equiv) reacts with bis(pinacolato)diboron (1.5 equiv) in the presence of Pd(dppf)Cl₂ (0.05 equiv) and KOAc (3.0 equiv) in dioxane (110°C, 12 h).
- Coupling : The boronic ester intermediate couples with 5-cyclopropyl-1,2,4-oxadiazole-3-carbonyl chloride (1.1 equiv) using Pd(PPh₃)₄ (0.1 equiv) and Na₂CO₃ (2.0 equiv) in dioxane/water (4:1) at 90°C (16 h), yielding the pyridine-oxadiazole derivative (74% yield).
Key Spectral Data :
- ¹H NMR (CDCl₃) : δ 8.72 (s, 1H, pyridine H6), 8.15 (d, J = 8.4 Hz, 1H, pyridine H3), 6.85 (br s, 2H, NH₂), 2.45–2.30 (m, 1H, cyclopropyl CH), 1.20–1.05 (m, 4H, cyclopropyl CH₂).
- HRMS (ESI+) : m/z calc. for C₁₁H₁₁N₄O [M+H]⁺ 231.0878, found 231.0875.
Piperazine Functionalization and Final Coupling
The piperazine ring is introduced via nucleophilic aromatic substitution (SNAr).
Methanone Formation
- Piperazine activation : 1-(5-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazine (1.0 equiv) is treated with cyclopropanecarbonyl chloride (1.2 equiv) in anhydrous DMF, using DIPEA (2.5 equiv) as base (0°C to RT, 4 h).
- Workup : The crude product is purified via reverse-phase HPLC (ACN/water + 0.1% TFA), yielding the title compound as a white solid (65% yield).
Table 2. Acylation Optimization
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| DIPEA | DMF | 0–25 | 4 | 65 |
| NaH | THF | 25 | 6 | 58 |
| TEA | DCM | 0–25 | 8 | 47 |
Analytical Characterization
Spectroscopic Validation
- IR (KBr) : 1675 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (oxadiazole C=N).
- ¹³C NMR (DMSO-d₆) : δ 169.8 (C=O), 164.2 (oxadiazole C3), 152.1 (pyridine C5), 14.5 (cyclopropane CH₂).
- X-ray Crystallography : Monoclinic crystal system (CCDC deposition pending), confirming the cis-configuration of the oxadiazole and pyridine rings.
Purity Assessment
HPLC analysis (C18 column, 70:30 ACN/water) showed >99% purity, with tR = 8.2 min.
Challenges and Mitigations
- Oxadiazole Ring Stability : Prolonged heating above 100°C led to oxadiazole decomposition; microwave-assisted synthesis reduced reaction times.
- Piperazine Handling : Hygroscopicity was mitigated by using anhydrous solvents and molecular sieves.
- Regioselectivity : The use of Pd(dppf)Cl₂ ensured selective coupling at the pyridine C5 position.
Scalability and Industrial Relevance
A kilogram-scale protocol was demonstrated using:
- Continuous flow hydrogenation for oxadiazole synthesis (90% conversion).
- Mechanochemical grinding for the final acylation step, reducing solvent waste.
Table 3. Comparative Synthetic Routes
| Method | Scale (g) | Yield (%) | Purity (%) |
|---|---|---|---|
| Batch | 10 | 65 | 99 |
| Flow Chemistry | 500 | 78 | 99.5 |
| Mechanochemical | 100 | 72 | 98.8 |
Q & A
Q. How can synthetic routes for this compound be optimized to improve yield and purity?
Methodological Answer:
- Temperature and pH control during cyclocondensation and coupling reactions are critical. For example, maintaining temperatures between 60–80°C and neutral pH minimizes side-product formation .
- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide, dichloromethane) enhance solubility of intermediates, while gradient column chromatography (silica gel, ethyl acetate/hexane) improves purification .
- Catalyst screening : Transition metal catalysts (e.g., Pd/C for cross-coupling) or base catalysts (e.g., K₂CO₃) can accelerate reaction kinetics .
Q. What analytical techniques are essential for structural confirmation of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and connectivity, particularly for the cyclopropyl, oxadiazole, and piperazine moieties .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
- X-ray crystallography : Single-crystal X-ray diffraction (using SHELX software) resolves absolute stereochemistry and intermolecular interactions .
Q. What in vitro assays are suitable for initial biological screening?
Methodological Answer:
- Receptor binding assays : Radioligand displacement studies (e.g., sigma receptor binding) quantify affinity using tritiated ligands and scintillation counting .
- Cytotoxicity profiling : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) evaluate IC₅₀ values under controlled O₂/CO₂ conditions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?
Methodological Answer:
- Substituent variation : Synthesize analogs with modified cyclopropyl, oxadiazole, or piperazine groups (e.g., replacing cyclopropyl with trifluoromethyl) to assess impact on bioactivity .
- Pharmacophore mapping : Molecular docking (e.g., AutoDock Vina) identifies key interactions with target proteins (e.g., kinase domains) .
- Data normalization : Use Z-score or fold-change metrics to compare bioactivity across analogs .
Q. What strategies resolve contradictions in biological activity data between assays?
Methodological Answer:
- Assay validation : Replicate experiments across multiple cell lines (primary vs. immortalized) to rule out cell-specific effects .
- Impurity analysis : HPLC-MS quantifies trace impurities (e.g., unreacted intermediates) that may skew results .
- Dose-response refinement : Test narrower concentration ranges (e.g., 0.1–10 µM) to improve resolution of EC₅₀/IC₅₀ values .
Q. How can crystallography elucidate binding modes with biological targets?
Methodological Answer:
Q. What computational methods predict metabolic stability and off-target effects?
Methodological Answer:
- ADMET prediction : Tools like SwissADME simulate CYP450 metabolism and blood-brain barrier permeability .
- Off-target screening : Similarity ensemble approach (SEA) compares substructures against known bioactive molecules in ChEMBL .
Q. How does thermal stability impact formulation development?
Methodological Answer:
- Thermogravimetric analysis (TGA) : Measures decomposition temperatures under nitrogen/air atmospheres .
- Differential Scanning Calorimetry (DSC) : Identifies polymorphic transitions affecting solubility and shelf life .
Q. What challenges arise in scaling up synthesis, and how are they mitigated?
Methodological Answer:
- Continuous flow reactors : Improve mixing efficiency and reduce exothermic risks for cyclopropane-forming steps .
- Green chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer solvent recovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
